![molecular formula C6H7N5O B2941716 6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 70384-75-7](/img/structure/B2941716.png)

6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

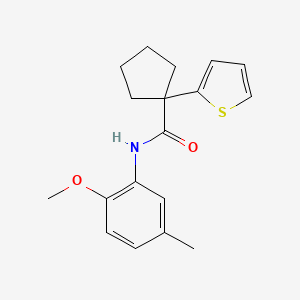

“6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a heterocyclic compound with the molecular formula C6H6N4O . It belongs to the class of compounds known as triazolopyrimidines, which are characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine and 5-Methyl-S-triazolo (1,5-a)pyrimidin-7-ol .

Molecular Structure Analysis

The molecular structure of “6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of atoms and the bond connections .Physical And Chemical Properties Analysis

The molecular weight of “6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is 150.1380 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved data.Applications De Recherche Scientifique

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells . It could dose-dependently inhibit the growth and colony formation of MGC-803 cells .

Suppression of ERK Signaling Pathway

Compound H12 exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .

Antifungal Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been found to have significant antifungal activity .

Antimalarial Activity

The compound has been used as a reactant for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity .

Antiviral Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have also been found to have significant antiviral activity . They have been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA .

Antibacterial Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been found to have significant antibacterial activity .

Antiparasitic Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been found to have significant antiparasitic activity .

Synthesis of Ruthenium (II)-Hmtpo Complexes

The compound has been used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes .

Mécanisme D'action

Target of Action

It is known that similar compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It is suggested that it may interact with its targets, possibly inhibiting the function of certain proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given its potential role in inhibiting influenza virus rna polymerase, it may impact the viral replication process .

Result of Action

It is suggested that it may inhibit the function of certain proteins or enzymes, leading to changes in cellular processes .

Propriétés

IUPAC Name |

6-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,7H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHIUKXUWZWDPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=CN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]benzoic acid](/img/structure/B2941633.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2941635.png)

![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

![6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2941639.png)

![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)

![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)

![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)

![2-[(4-Phenyldiazenylphenyl)carbamoyl]benzoic acid](/img/structure/B2941649.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)